6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-Chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets by inhibiting the activity of cyclooxygenase enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized by cyclooxygenase enzymes to produce prostaglandins. By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The molecular and cellular effects of this compound’s action include the up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction, leading to cell apoptosis .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Cellular Effects
6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzothiazole-2-amine with chlorobenzothiazole-2-amine under specific reaction conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted benzothiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide
Uniqueness: 6-Chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and reactivity that are not found in other similar compounds.
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Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGIBSUPYONECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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